2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
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Description
2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H23N5OS and its molecular weight is 417.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound appear to be the dihydrofolate reductase (DHFR) and enoyl-ACP reductase enzymes . These enzymes play crucial roles in bacterial growth and survival, making them attractive targets for antibacterial agents.
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of both the DHFR and enoyl ACP reductase enzymes . This interaction likely inhibits the activity of these enzymes, thereby disrupting essential biochemical processes in the bacteria.
Biochemical Pathways
The inhibition of DHFR and enoyl ACP reductase enzymes affects multiple biochemical pathways. DHFR is involved in the synthesis of tetrahydrofolate, a cofactor necessary for the synthesis of nucleotides. Enoyl ACP reductase is a key enzyme in the fatty acid synthesis pathway, which is essential for the production of bacterial cell membranes. The inhibition of these enzymes disrupts these pathways, leading to impaired bacterial growth and survival .
Result of Action
The molecular and cellular effects of the compound’s action include the disruption of essential biochemical processes, leading to impaired bacterial growth and survival . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .
Biological Activity
2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a triazole ring, a pyrrole moiety, and a sulfanyl group, which are known to contribute to various biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The compound's molecular formula is C22H24N4S, with a molecular weight of approximately 396.52 g/mol. Its unique structural features include:
Structural Feature | Description |
---|---|
Triazole Ring | A five-membered ring that enhances biological activity through interactions with biological targets. |
Pyrrole Moiety | Contributes to the compound's reactivity and potential enzyme inhibition. |
Sulfanyl Group | May facilitate interactions with thiol-containing biomolecules. |
Synthesis
The synthesis of this compound typically involves multi-step reactions utilizing various reagents and conditions to optimize yield and purity. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The controlled reaction environment is crucial for preventing side reactions and ensuring the desired product formation .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The mechanism of action is believed to involve inhibition of specific enzymes or modulation of receptor functions, which can lead to the disruption of bacterial cell division or induction of apoptosis in target cells .
Case Studies and Research Findings
- Antibacterial Activity : In vitro studies demonstrated that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were reported in the range of 0.8 to 100μg/mL for various strains .
- Antitubercular Activity : The compound was also evaluated for its activity against Mycobacterium tuberculosis, showing promising results that warrant further investigation into its potential as an antitubercular agent .
- Molecular Docking Studies : Computational studies using molecular docking techniques revealed that this compound binds effectively to active sites of key enzymes involved in bacterial metabolism, suggesting a targeted mechanism of action .
Summary of Biological Activities
Activity Type | Target Pathogen/Enzyme | MIC (µg/mL) | Notes |
---|---|---|---|
Antibacterial | Various Gram-positive/negative bacteria | 0.8 - 100 | Effective against multiple strains |
Antitubercular | Mycobacterium tuberculosis | Not specified | Promising results in preliminary studies |
Enzyme Inhibition | Dihydrofolate reductase | Not specified | Potential therapeutic target identified |
Properties
IUPAC Name |
2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c1-2-18-10-12-20(13-11-18)24-22(29)17-30-23-26-25-21(16-19-8-4-3-5-9-19)28(23)27-14-6-7-15-27/h3-15H,2,16-17H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIABMLKOQYEVBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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